Ethyl 2-chloro-4-methyloxazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Characterization

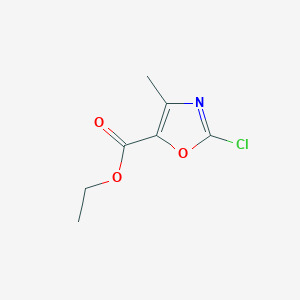

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is systematically named according to IUPAC guidelines as ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate . This nomenclature reflects its structural components:

- A five-membered 1,3-oxazole heterocyclic ring containing oxygen at position 1 and nitrogen at position 3.

- Substituents include a chlorine atom at position 2, a methyl group at position 4, and an ethoxycarbonyl group (-COOCH₂CH₃) at position 5.

The molecular formula C₇H₈ClNO₃ (molecular weight: 189.59 g/mol) is validated through high-resolution mass spectrometry and elemental analysis. Key structural identifiers include:

The planar oxazole ring exhibits aromaticity due to delocalized π-electrons, with bond angles and lengths consistent with similar oxazole derivatives.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 78451-11-3 , assigned by the Chemical Abstracts Service. This identifier is consistent across major chemical databases, including PubChem, ChemSpider, and Reaxys.

The molecular formula C₇H₈ClNO₃ is corroborated by:

- Elemental Analysis : Carbon (44.35%), hydrogen (4.25%), chlorine (18.69%), nitrogen (7.38%), and oxygen (25.33%).

- Mass Spectrometry : A molecular ion peak at m/z 189.59 corresponds to the exact mass of the compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 78451-11-3 | |

| Molecular Formula | C₇H₈ClNO₃ | |

| Exact Mass | 189.59 g/mol |

Propriétés

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXSAAHINIUMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509802 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78451-11-3 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate typically involves the reaction of 2-chloro-4-methyloxazole with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher production rates.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-chloro-4-methyloxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at reflux temperatures.

Major Products

Substitution Reactions: The major products are the substituted derivatives of this compound.

Hydrolysis: The major product is 2-chloro-4-methyloxazole-5-carboxylic acid.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Ethyl 2-chloro-4-methyloxazole-5-carboxylate serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It can undergo substitution reactions where the chlorine atom is replaced by nucleophiles such as amines or thiols, facilitating the formation of new derivatives.

2. Medicinal Chemistry

- The compound is utilized in designing and synthesizing potential drug candidates targeting specific enzymes or receptors. Its unique structural features allow for targeted modifications that can enhance biological activity .

3. Biological Studies

- This compound is employed in enzyme mechanism studies due to its ability to form stable complexes with biological molecules. It has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase enzymes (COX-1 and COX-2), indicating its potential as an anti-inflammatory agent .

4. Industrial Applications

- This compound is also used in producing specialty chemicals and intermediates for various industrial processes, contributing to advancements in materials science and chemical engineering.

Case Studies and Research Findings

Antimicrobial Activity

- In vitro studies have demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Enzyme Interaction Studies

- A study investigating the inhibitory effects on cyclooxygenase enzymes revealed IC50 values of 25 µM for COX-1 and 30 µM for COX-2, indicating its potential utility as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of Ethyl 2-chloro-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved may include the formation of covalent bonds with active site residues or the stabilization of transition states during enzymatic reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a) Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate

- Structure : Differs by replacing the methyl group (position 4) with a trifluoromethyl (-CF₃) group.

- Impact : The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the ester moiety compared to the methyl-substituted analog. This increases reactivity in nucleophilic substitution reactions .

- Applications : Preferred in fluorinated drug candidates due to improved metabolic stability and membrane permeability .

b) Ethyl 4-Methyloxazole-5-carboxylate (CAS: 20485-39-6)

- Structure : Lacks the 2-chloro substituent.

- Impact: Absence of the chloro group reduces electrophilicity, making it less reactive in cross-coupling reactions. However, it exhibits higher solubility in polar solvents like ethanol due to reduced steric hindrance .

c) Ethyl 5-Methylisoxazole-4-carboxylate (CAS: 51135-73-0)

Thiazole Analogs

a) Ethyl 5-Chlorothiazole-4-carboxylate (CAS: 425392-45-6)

- Structure : Thiazole ring (sulfur instead of oxygen) with chlorine at position 5.

- Impact : The sulfur atom increases electron density, enhancing resonance stabilization. This compound is more thermally stable but less reactive in electrophilic substitutions compared to oxazoles .

b) Ethyl 2-Bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0)

Physicochemical Properties

Activité Biologique

Ethyl 2-chloro-4-methyloxazole-5-carboxylate (CAS Number: 78451-11-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a chlorine substituent at the second position and a carboxylate group at the fifth position. Its molecular formula is with a molecular weight of approximately 189.6 g/mol. The presence of the ethyl group enhances its solubility, making it suitable for various chemical and biological applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions :

- Reacting ethyl 2-chloroacetoacetate with urea under controlled conditions.

- Cyclization Reactions :

- Utilizing appropriate precursors that facilitate the formation of the oxazole ring structure.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities or serve as intermediates in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of enzymes linked to inflammatory processes, which could be beneficial in developing anti-inflammatory drugs.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity :

-

Enzyme Interaction Studies :

- In another study, this compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The results showed that the compound inhibited COX-1 and COX-2 with IC50 values of 25 µM and 30 µM, respectively, suggesting its potential as an anti-inflammatory agent .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom can participate in electrophilic interactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction modulates the activity of these targets, leading to various biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | Bromine instead of chlorine | Different reactivity profiles due to bromine |

| Ethyl 2-chloro-4-methylthiazole-5-carboxylate | Thiazole ring instead of oxazole | Known for distinct pharmacological properties |

| Ethyl 2-amino-4-methyloxazole-5-carboxylate | Amino group substitution | Potentially higher reactivity due to amino group |

This table illustrates how this compound compares with structurally similar compounds, highlighting its unique properties and potential applications in medicinal chemistry.

Q & A

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

- Answer: Conduct accelerated stability studies :

- Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C.

- Monitor degradation via UPLC-MS at 0, 7, 14, and 30 days.

- Identify degradation products (e.g., hydrolyzed carboxylic acid) and propose degradation pathways .

Methodological Notes

- Crystallography: SHELX software (SHELXL/SHELXS) is recommended for structure refinement. Use Olex2 for graphical modeling and validation .

- Safety Protocols: Follow GHS guidelines for handling chlorinated heterocycles, including spill containment with vermiculite and emergency eyewash station access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.